molecular formula C7H13BrO B2768369 (2-Bromoethoxy)cyclopentane CAS No. 131666-02-9

(2-Bromoethoxy)cyclopentane

Cat. No. B2768369
CAS RN: 131666-02-9
M. Wt: 193.084
InChI Key: QRVITJYOUROISY-UHFFFAOYSA-N
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Description

“(2-Bromoethoxy)cyclopentane” is a chemical compound with the molecular formula C7H13BrO . It has an average mass of 193.081 Da and a monoisotopic mass of 192.014969 Da . It is also known by its IUPAC name, (2-bromoethoxy)cyclopentane .


Synthesis Analysis

While specific synthesis methods for “(2-Bromoethoxy)cyclopentane” were not found, a related compound, bromomethyl cyclopropane, has been synthesized via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .


Molecular Structure Analysis

The molecular structure of “(2-Bromoethoxy)cyclopentane” consists of a cyclopentane ring with a 2-bromoethoxy group attached . The InChI code for this compound is 1S/C7H13BrO/c8-5-6-9-7-3-1-2-4-7/h7H,1-6H2 .


Physical And Chemical Properties Analysis

“(2-Bromoethoxy)cyclopentane” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Principle and Feasibility Study of Proposed Hydrate-Based Cyclopentane Purification Technology

Safety and Hazards

“(2-Bromoethoxy)cyclopentane” is classified as a dangerous substance. It is a flammable liquid and vapor . The compound can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause serious eye damage . Safety measures include avoiding heat, sparks, open flames, and hot surfaces. The compound should be handled with protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

2-bromoethoxycyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c8-5-6-9-7-3-1-2-4-7/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVITJYOUROISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromoethoxy)cyclopentane

CAS RN

131666-02-9
Record name (2-bromoethoxy)cyclopentane
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